

# Enerisant Hydrochloride: A Technical Overview of its Potential in Narcolepsy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Enerisant hydrochloride |           |
| Cat. No.:            | B12375647               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Enerisant hydrochloride (TS-091) is a potent and highly selective histamine H3 receptor antagonist/inverse agonist that has been investigated for the treatment of narcolepsy. This technical guide provides a comprehensive overview of the core data available on enerisant, including its mechanism of action, pharmacokinetic profile, and findings from clinical trials. Detailed experimental protocols for key studies are presented, and quantitative data are summarized in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological effects and clinical evaluation.

#### Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and other dissociated manifestations of rapid eye movement (REM) sleep. The histaminergic system plays a crucial role in maintaining wakefulness, and the histamine H3 receptor, acting as a presynaptic autoreceptor, modulates the release of histamine in the brain.

[1] Enerisant hydrochloride is a novel therapeutic agent designed to target this system, offering a potential new treatment modality for patients with narcolepsy.[2]

#### **Mechanism of Action**



Enerisant acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[3] [4] By blocking the inhibitory feedback mechanism of the H3 autoreceptor on histaminergic neurons, enerisant leads to an increased synthesis and release of histamine in the brain.[5] This elevated histamine level subsequently enhances the activity of postsynaptic histamine H1 receptors, which are pivotal in promoting and sustaining wakefulness.[2]

In addition to its primary effect on the histaminergic system, preclinical studies have shown that enerisant can also increase the extracellular levels of other key neurotransmitters involved in arousal and cognition, including dopamine and acetylcholine, in the medial prefrontal cortex.[3] [4]



Click to download full resolution via product page

Mechanism of Action of Enerisant Hydrochloride.

#### **Pharmacokinetic Profile**

**Enerisant hydrochloride** exhibits a favorable pharmacokinetic profile characterized by rapid absorption and minimal metabolism.[2][6]

## Table 1: Pharmacokinetic Parameters of Enerisant Hydrochloride in Healthy Male Subjects



| Parameter                  | Value              | Reference |
|----------------------------|--------------------|-----------|
| Time to Cmax (Median)      | 2.00 hours         | [6]       |
| Elimination Half-life      | ~8 hours           | [2][6]    |
| Plasma Protein Binding     | 31.0–31.7%         | [2]       |
| Metabolism                 | Minimal            | [2]       |
| Primary Route of Excretion | Renal (unchanged)  | [2]       |
| Urinary Excretion (48h)    | 64.5–89.9% of dose | [2][6][7] |

Data from single ascending dose studies in healthy Japanese male subjects.[6]

Enerisant is a substrate for P-glycoprotein (P-gp) but does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes, suggesting a low potential for CYP-mediated drugdrug interactions.[6][7]

## **Clinical Trials in Narcolepsy**

Two Phase 2, randomized, double-blind, placebo-controlled trials have been conducted to evaluate the efficacy and safety of enerisant in patients with narcolepsy.[1][8][9]

## **Experimental Protocols**

Both studies enrolled patients diagnosed with narcolepsy. The trials were multicenter, randomized, placebo-controlled, double-blind, and featured a parallel-group design.[1][10]





Click to download full resolution via product page

Generalized Workflow for Enerisant Phase 2 Clinical Trials.



- Primary Endpoint: Mean sleep latency on the Maintenance of Wakefulness Test (MWT).[1][8]
   [9]
- Secondary Endpoint: Total score on the Epworth Sleepiness Scale (ESS).[1][8][9]

The MWT is an objective measure of the ability to stay awake. While the specific protocol used in the enerisant trials is not detailed in the provided search results, a standard MWT protocol involves several nap trials (typically 4-5) conducted at 2-hour intervals throughout the day.[3] [11] During each trial, the patient is instructed to sit in a quiet, dimly lit room and try to remain awake for a specified period (e.g., 20 or 40 minutes).[12][13] Sleep latency is measured as the time from the start of the trial to the first signs of sleep, determined by polysomnography.

The ESS is a self-administered questionnaire that assesses a patient's subjective level of daytime sleepiness.[2][8][14] Patients rate their likelihood of dozing off in eight different common situations on a 4-point scale (0 = would never doze; 3 = high chance of dozing). The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.[15]

#### **Efficacy and Safety Findings**



| Study   | Doses                 | Number of<br>Patients | Key<br>Efficacy<br>Findings                     | Key Safety<br>and<br>Tolerability<br>Findings                                    | Reference |
|---------|-----------------------|-----------------------|-------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Study 1 | 25, 50, 100<br>mg/day | 46                    | Efficacy<br>partially<br>confirmed<br>with ESS. | Doses were not well-tolerated; many withdrawals due to adverse events.           | [1][8]    |
| Study 2 | 5, 10 mg/day          | 53                    | Efficacy not confirmed with MWT and ESS.        | Doses were well-tolerated with a lower incidence of adverse events than Study 1. | [1][8]    |

The most common adverse events reported at higher doses in Study 1 were insomnia, headache, and nausea.[1][8][9] The lower doses in Study 2 were better tolerated, but did not demonstrate a significant improvement in MWT or ESS scores compared to placebo.[1][8] These findings suggest a narrow therapeutic window for enerisant, with a need for careful dose titration to balance efficacy and tolerability.[1]

#### **Preclinical Pharmacology**

In vitro studies have demonstrated enerisant's high affinity and selectivity for the histamine H3 receptor.

## **Table 3: In Vitro Activity of Enerisant**



| Parameter           | Species | Value   | Reference |
|---------------------|---------|---------|-----------|
| IC50 vs H3 Receptor | Human   | 2.89 nM | [4][11]   |
| IC50 vs H3 Receptor | Rat     | 14.5 nM | [4][11]   |

In vivo studies in rodents have shown that enerisant occupies the histamine H3 receptor in a dose-dependent manner and increases the extracellular levels of histamine, dopamine, and acetylcholine.[3][4] These preclinical findings support the wake-promoting and pro-cognitive potential of enerisant.

#### Conclusion

Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse agonist with a well-characterized mechanism of action and pharmacokinetic profile. Clinical trials in narcolepsy have provided mixed results, demonstrating some evidence of efficacy at higher doses, which were associated with tolerability issues. Lower doses were well-tolerated but did not show significant efficacy. These studies highlight the challenge of identifying an optimal therapeutic dose for enerisant. Further research, potentially involving more flexible dosing regimens and patient-tailored titration, may be necessary to fully elucidate the therapeutic potential of enerisant in the treatment of narcolepsy. The large interindividual variabilities in efficacy and safety suggest that personalized medicine approaches could be beneficial in the future development of this compound.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A new method for measuring daytime sleepiness: the Epworth sleepiness scale PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sleepfoundation.org [sleepfoundation.org]
- 3. jcsm.aasm.org [jcsm.aasm.org]



- 4. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of receptor occupancy in the presence of mass dose: [11C]GSK189254
   PET imaging of histamine H3 receptor occupancy by PF-03654746 PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swedishsleepresearch.com [swedishsleepresearch.com]
- 8. About the ESS Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. P046 The Utility of Maintenance of Wakefulness Test (MWT) in Paediatric Narcolepsy -PMC [pmc.ncbi.nlm.nih.gov]
- 14. hign.org [hign.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- To cite this document: BenchChem. [Enerisant Hydrochloride: A Technical Overview of its Potential in Narcolepsy Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375647#enerisant-hydrochloride-s-potential-for-narcolepsy-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com